molecular formula C11H11F3O2 B2910498 (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid CAS No. 2248199-60-0

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid

Cat. No.: B2910498
CAS No.: 2248199-60-0
M. Wt: 232.202
InChI Key: NOIGAWGPTOXEOP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid: is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid typically involves the introduction of the trifluoroethyl group to a phenyl ring followed by the formation of the propanoic acid moiety. One common method involves the reaction of 2,2,2-trifluoroethylbenzene with a suitable reagent to introduce the propanoic acid group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is used as a building block for synthesizing more complex molecules. Its unique trifluoroethyl group can enhance the reactivity and stability of the resulting compounds .

Biology and Medicine: In biological and medical research, this compound can be used to study the effects of trifluoroethyl groups on biological systems. It may serve as a precursor for developing pharmaceuticals with improved pharmacokinetic properties .

Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This can lead to various biological effects, such as inhibition of specific pathways or modulation of enzyme activity .

Comparison with Similar Compounds

Uniqueness: (2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2S)-2-[3-(2,2,2-trifluoroethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)9-4-2-3-8(5-9)6-11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIGAWGPTOXEOP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.